Product packaging for 5-Methoxythiochroman-3-amine(Cat. No.:CAS No. 109140-19-4)

5-Methoxythiochroman-3-amine

Cat. No.: B028313
CAS No.: 109140-19-4
M. Wt: 195.28 g/mol
InChI Key: VORYRUKJTFFASM-UHFFFAOYSA-N
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Description

5-Methoxythiochroman-3-amine hydrochloride (CAS 1303968-35-5) is a high-purity chemical intermediate of significant interest in advanced medicinal chemistry and neuroscience research. This compound belongs to the thiochroman class of heterocycles, a structure recognized for its relevance in developing novel neuroactive molecules. Research Applications and Value This amine serves as a critical synthetic precursor for designing and developing new thiochroman dioxide analogues. These analogues are investigated as Positive Allosteric Modulators (PAMs) of AMPA-type glutamate receptors . AMPA receptors are fundamental to fast synaptic transmission in the central nervous system, and their modulation is a prominent therapeutic strategy for investigating cognitive enhancement and treatments for neurological disorders. Researchers utilize this scaffold to create compounds that freely cross the blood-brain barrier, enabling in vivo studies . Chemical Profile • CAS Number: 1303968-35-5 • Molecular Formula: C 10 H 14 ClNOS • Molecular Weight: 231.74 g/mol • SMILES: NC1CSC2=C(C(OC)=CC=C2)C1.[H]Cl Note: This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NOS B028313 5-Methoxythiochroman-3-amine CAS No. 109140-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-thiochromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORYRUKJTFFASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CC(CSC2=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20559025
Record name 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109140-19-4
Record name 5-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20559025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methoxythiochroman 3 Amine and Its Derivatives

Retrosynthetic Analysis of 5-Methoxythiochroman-3-amine

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgub.edu This process involves breaking bonds and converting functional groups to identify logical starting materials. youtube.com

The primary retrosynthetic disconnections for this compound involve the carbon-nitrogen bond of the amine and the bonds forming the heterocyclic ring.

A logical primary disconnection is the C-N bond of the 3-amino group. This transform, known as a functional group interconversion (FGI), leads to the precursor 5-methoxythiochroman-3-one . The amine can be formed from the ketone via reductive amination.

Further disconnection of the thiochroman (B1618051) ring of 5-methoxythiochroman-3-one is considered. A Friedel-Crafts-type disconnection of the C4-C4a bond leads to a key intermediate, a substituted 3-(phenylthio)propanoic acid . Specifically for the target molecule, this precursor would be 3-((2-methoxy)phenylthio)propanoic acid .

This propanoic acid derivative can be disconnected at the thioether bond, leading to two simpler starting materials: 2-methoxythiophenol and a suitable three-carbon electrophile such as 3-bromopropionic acid . These precursors are generally more readily available or can be synthesized via standard methods.

Methoxy (B1213986) Group: The 5-methoxy group is best incorporated from the beginning of the synthesis. The retrosynthetic analysis identifies 2-methoxythiophenol as a key starting material. By using this substituted thiophenol, the methoxy group is correctly positioned on the aromatic ring prior to the formation of the thiochroman scaffold, avoiding potentially complex and low-yielding aromatic substitution reactions on the thiochroman ring system itself.

Amine Group: The 3-amino group is typically introduced in the final stages of the synthesis. As identified in the retrosynthetic analysis, the most common and effective strategy is the conversion of a 5-methoxythiochroman-3-one intermediate. This ketone can be transformed into the desired amine through several methods, with reductive amination being a prominent choice. This late-stage introduction of the amine avoids potential complications and side reactions that the nucleophilic amine group might cause during the ring formation steps. An alternative approach involves the reduction of an oxime formed from the ketone. A patent describes the conversion of a nitro-substituted chromene to an amine using iron in acetic acid, a method that could be adapted for a corresponding nitro-thiochromene. google.com

Established Synthetic Routes to Thiochroman Scaffolds

The thiochroman ring is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. rsc.org These generally involve the formation of a key thioether precursor followed by an intramolecular cyclization to construct the heterocyclic ring.

The closure of the six-membered heterocyclic ring is the cornerstone of thiochroman synthesis. Several effective cyclization strategies have been reported.

Intramolecular Friedel-Crafts Acylation: This is one of the most common methods for synthesizing thiochroman-4-ones, which are direct precursors to thiochroman-3-amines after a few steps. mdpi.com The process starts with the reaction of a thiophenol with a β-halopropionic acid or an α,β-unsaturated acid to form a 3-(phenylthio)propanoic acid. mdpi.comresearchgate.net This intermediate is then treated with a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, to induce intramolecular acylation, yielding the thiochroman-4-one (B147511). mdpi.comresearchgate.netnih.gov

Rhodium-Catalyzed Tandem Hydroacylation/Conjugate Addition: A more modern approach involves a one-pot, two-component assembly. A rhodium catalyst promotes the hydroacylation of an alkyne with a β-thio-substituted aldehyde, which then undergoes an in-situ intramolecular thio-conjugate addition to furnish the thiochroman-4-one ring system directly. acs.org This method offers high efficiency and atom economy. acs.org

Radical Cyclization: Visible-light-mediated intramolecular δ-C(sp³)–H bond arylation has been developed for thiochromane synthesis. acs.org This method proceeds via a radical cascade, where a generated sulfonamidyl radical triggers a hydrogen atom transfer and subsequent cyclization onto a thiopolyfluoroaryl moiety to deliver the thiochromane core. acs.org

Cyclization Method Precursor Reagents/Conditions Product Reference(s)
Friedel-Crafts Acylation3-(Phenylthio)propanoic acidPolyphosphoric Acid (PPA) or H₂SO₄, heatThiochroman-4-one mdpi.comresearchgate.netnih.gov
Rhodium-Catalyzed Tandemβ-tert-butylthio-aldehyde + alkyneRhodium catalyst and ligandThiochroman-4-one acs.org
Radical CyclizationAliphatic trifluoromethanesulfonamideVisible light, photocatalystThiochromane acs.org

The formation of the thioether bond is the initial step in many thiochroman syntheses, creating the precursor necessary for the subsequent cyclization reaction.

The most direct method is the nucleophilic substitution reaction between a thiophenol and a suitable electrophile. For the synthesis of thiochroman-4-one precursors, thiophenols are commonly reacted with β-halopropionic acids (e.g., 3-bromopropionic acid) in the presence of a base. mdpi.comresearchgate.net

Alternatively, a Michael addition (or conjugate addition) can be employed. Thiophenols can add across the double bond of α,β-unsaturated acids , such as acrylic acid, often in the presence of an acid catalyst or under solvent-free conditions, to yield the required 3-(phenylthio)propanoic acid intermediate. mdpi.com

Stereoselective Synthesis of this compound

The creation of a specific stereoisomer of this compound requires a stereoselective synthetic route. Since the amine at the C3 position is a chiral center, controlling its stereochemistry is crucial for applications where specific enantiomers are required.

A powerful strategy for the stereoselective synthesis of amino-thiochromans has been reported in the context of developing HIV-1 protease inhibitors. nih.gov This method can be directly adapted for the synthesis of enantiomerically pure this compound. The key steps are:

Formation of a Chiral Sulfinyl Imine: The precursor, 5-methoxythiochroman-3-one, is reacted with a chiral sulfinamide, such as (R)-(+)-2-methyl-2-propanesulfinamide, in the presence of a Lewis acid like titanium(IV) ethoxide (Ti(OEt)₄). This reaction forms a diastereomerically pure sulfinyl imine. nih.gov

Diastereoselective Reduction: The resulting C=N bond of the sulfinyl imine is then reduced. This reduction is highly diastereoselective, controlled by the chiral sulfinyl group. Reducing agents like sodium borohydride (B1222165) (NaBH₄) can be used to yield the corresponding N-sulfinyl amine with high stereocontrol. nih.gov

Deprotection: The final step is the removal of the chiral auxiliary (the sulfinyl group) by treatment with an acid, such as HCl in an alcohol solvent, to afford the free chiral amine. nih.gov

Another potential approach is the use of enzymatic transamination. Engineered transaminase enzymes can convert a ketone directly into a chiral amine with high enantioselectivity, using an amine donor like isopropylamine. google.com This biocatalytic method offers a green and efficient alternative for producing single-enantiomer amines. google.com

Enantioselective and Diastereoselective Approaches

The creation of specific stereoisomers of this compound is crucial for its potential applications. Enantioselective and diastereoselective syntheses are employed to control the three-dimensional arrangement of atoms at the chiral centers.

Organocatalytic tandem reactions have emerged as a powerful strategy for the enantioselective synthesis of the thiochroman scaffold. beilstein-journals.orgd-nb.info These reactions can construct complex chiral molecules from simple starting materials in a single pot with high stereocontrol. d-nb.info For instance, a highly enantioselective synthesis of trisubstituted chiral 4H-thiochromenes has been achieved through a Michael-Michael cascade sequence. d-nb.info Another notable method is the tandem thio-Michael–Henry reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes, which can generate highly functionalized thiochromans with three chiral centers. nih.gov Using a cupreine (B190981) catalyst, this approach has yielded thiochroman derivatives with excellent enantioselectivities (up to >99% ee) and moderate diastereoselectivities. beilstein-journals.orgnih.gov Subsequent recrystallization can further enhance both enantiomeric and diastereomeric purity. nih.gov

Similarly, a hydrogen-bond-mediated domino thio-Michael–Knoevenagel reaction between 2-mercaptobenzaldehydes and benzylidenemalonates, catalyzed by quinine (B1679958) thiourea, produces tetrasubstituted thiochromans. nih.gov The stereoselectivity of these reactions is often influenced by the electronic and steric properties of the substrates. d-nb.infonih.gov These methodologies highlight the potential for creating the specific stereoconfiguration desired in this compound derivatives by carefully selecting the appropriate starting materials and chiral organocatalyst.

The table below summarizes representative organocatalytic approaches for the stereoselective synthesis of the thiochroman ring system.

Reaction TypeCatalystsKey FeaturesStereoselectivity
Tandem thio-Michael–HenryCupreineForms three chiral centersExcellent enantioselectivity, moderate diastereoselectivity
Tandem thio-Michael–KnoevenagelQuinine thioureaForms tetrasubstituted thiochromansHigh yield and enantioselectivity (up to 96%)
Domino thio-Michael–MichaelCinchona alkaloid amine-thioureaInvolves dynamic kinetic resolutionHigh yield and enantioselectivity
Domino sulfa-Michael-aldolBifunctional nucleophilesConstructs thiochromans fused with other ringsHigh stereocontrol

Chiral Auxiliary or Organocatalysis Strategies

Both chiral auxiliaries and organocatalysis represent cornerstone strategies for asymmetric synthesis, enabling the production of enantiomerically enriched compounds. sigmaaldrich.com

Chiral Auxiliary Strategies A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. sigmaaldrich.com For the synthesis of chiral amines like this compound, a prominent strategy involves the use of sulfinamides, such as Ellman's tert-butanesulfinamide. osi.lv This chiral auxiliary can be condensed with a ketone (e.g., 5-methoxythiochroman-3-one) to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, followed by removal of the auxiliary, yields the enantiomerically enriched primary amine. osi.lv The stereoselectivity is guided by the bulky auxiliary, which directs the approach of the reducing agent. cas.cn

Organocatalysis Strategies Organocatalysis utilizes small organic molecules to catalyze chemical transformations and has become a central pillar of asymmetric synthesis. d-nb.infobeilstein-journals.org This approach avoids the use of metals and often proceeds under mild conditions. beilstein-journals.org For thiochroman synthesis, chiral secondary amines like diarylprolinol ethers are effective organocatalysts. nih.gov These catalysts can activate α,β-unsaturated aldehydes or ketones towards a Michael addition from a sulfur-containing nucleophile (e.g., a derivative of 2-mercaptobenzaldehyde), initiating a cascade reaction that forms the chiral thiochroman ring. beilstein-journals.orgd-nb.info The enantioselectivity is controlled by the chiral environment created by the catalyst. nih.gov The combination of chiral amines with chiral acids has also been shown to improve protocols for domino reactions leading to chromene and thiochromene skeletons. d-nb.info

StrategyKey Reagent/CatalystMechanismApplicability to Target Compound
Chiral Auxiliarytert-Butanesulfinamide (Ellman's auxiliary)Formation and diastereoselective reduction of an N-sulfinyl imine from 5-methoxythiochroman-3-one.Direct and well-established route to chiral primary amines.
OrganocatalysisDiarylprolinol ethers, Cinchona alkaloidsFormation of chiral enamines or iminium ions to induce stereoselectivity in cascade reactions.Applicable for building the chiral thiochroman core from acyclic precursors.

Resolution Techniques for Enantiomeric Purity

When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution process is required to separate them. pharmtech.com Chiral resolution is a critical technique for obtaining enantiomerically pure compounds. researcher.life

A common and scalable method for resolving amines is through the formation of diastereomeric salts. pharmtech.com This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid or (-)-camphorsulfonic acid). The resulting products are diastereomers, which have different physical properties and can be separated by techniques like crystallization. pharmtech.com Once separated, the pure enantiomer of the amine can be recovered by neutralizing the salt. This approach has been successfully applied to resolve thiochroman intermediates using a chiral amine. researcher.life

Resolution MethodPrincipleExample Resolving AgentsKey Advantage
Diastereomeric Salt FormationConversion of enantiomers into separable diastereomers.(+)-Tartaric acid, (R)-(-)-Mandelic acid, (-)-Camphorsulfonic acidScalable and technologically well-established.
Chiral ChromatographyDifferential interaction with a chiral stationary phase.Various commercially available chiral columnsHigh purity separation, but can be costly for large scales.

Functional Group Interconversions for Amine Installation

The introduction of the amine group at the C3 position of the 5-methoxythiochroman scaffold is a critical step that can be achieved through various functional group interconversions.

Reductive Amination Strategies for the 3-Amino Group

Reductive amination is a highly versatile and widely used method for synthesizing primary, secondary, and tertiary amines from carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction typically proceeds in one pot by reacting a ketone or aldehyde with an amine (or ammonia (B1221849) for primary amines) in the presence of a reducing agent. wikipedia.org

To synthesize this compound, the corresponding ketone, 5-methoxythiochroman-3-one, would serve as the ideal starting material. The ketone can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting ketone but are reactive towards the protonated imine (iminium ion). organic-chemistry.orgmasterorganicchemistry.com This chemoselectivity allows the reaction to be performed efficiently in a single step. wikipedia.org

Starting MaterialReagentsIntermediateProduct
5-Methoxythiochroman-3-one1. Ammonia (NH₃) 2. NaBH₃CN or NaBH(OAc)₃ImineThis compound
5-Methoxythiochroman-3-one1. Hydroxylamine (NH₂OH) 2. H₂/Catalyst (e.g., Ni, Pd)OximeThis compound

Nitrile Reduction and Amide Reduction Approaches

The reduction of nitriles and amides provides a direct route to primary amines. libretexts.org These methods involve the conversion of a carboxylic acid derivative at the C3 position into the amino group.

Nitrile Reduction The synthesis can start from an appropriate thiochroman precursor that allows for the introduction of a nitrile group (-C≡N) at the C3 position. For instance, a 3-halothiochroman could be converted to 5-methoxythiochroman-3-carbonitrile via nucleophilic substitution with a cyanide salt. The subsequent reduction of the nitrile group yields the primary amine. libretexts.org Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation, providing the target amine in good yield. libretexts.orgcommonorganicchemistry.com Catalytic hydrogenation using catalysts like Raney Nickel is another effective method. commonorganicchemistry.com

Amide Reduction Alternatively, a carboxylic acid or ester at the C3 position can be converted into the corresponding primary amide, 5-methoxythiochroman-3-carboxamide. nih.govmasterorganicchemistry.com This can be achieved by reacting the corresponding acyl chloride or ester with ammonia. organic-chemistry.org The amide is then reduced to this compound. libretexts.org Similar to nitrile reduction, this transformation is typically accomplished using a strong reducing agent like LiAlH₄. libretexts.org

PrecursorFunctional GroupReducing AgentProduct
5-Methoxythiochroman-3-carbonitrileNitrile (-C≡N)LiAlH₄ or H₂/Raney NiThis compound
5-Methoxythiochroman-3-carboxamideAmide (-CONH₂)LiAlH₄This compound

Gabriel Phthalimide (B116566) Synthesis and Related Methods

The Gabriel synthesis is a classic and robust method for the preparation of primary amines from primary alkyl halides, effectively avoiding the over-alkylation that can occur with direct amination. wikipedia.orgmasterorganicchemistry.com The reaction utilizes potassium phthalimide as an ammonia surrogate. wikipedia.org

In the context of synthesizing this compound, this method would involve an initial Sₙ2 reaction between a suitable leaving group at the C3 position (e.g., a bromide or tosylate) and potassium phthalimide. nrochemistry.comlibretexts.org This forms an N-alkylated phthalimide intermediate. The final step is the cleavage of the phthalimide group to release the free primary amine. masterorganicchemistry.com This is commonly achieved by hydrazinolysis (the Ing-Manske procedure), which involves heating the intermediate with hydrazine (B178648) (N₂H₄). wikipedia.orgnrochemistry.com This procedure is often preferred over acidic hydrolysis due to its milder conditions. nrochemistry.com While the Gabriel synthesis is generally limited to primary and some secondary halides, it provides a clean route to primary amines. wikipedia.org

StepDescriptionReagentsIntermediate/Product
1Nucleophilic Substitution3-Bromo-5-methoxythiochroman + Potassium PhthalimideN-(5-Methoxythiochroman-3-yl)phthalimide
2Deprotection (Hydrazinolysis)Hydrazine (N₂H₄)This compound + Phthalhydrazide

Synthesis of this compound Precursors

The construction of the this compound scaffold begins with the synthesis of key precursors that contain the necessary aromatic and sulfur functionalities.

The foundational components for thiochroman synthesis are appropriately substituted phenols and, more directly, aryl thiols (thiophenols). Over the last few decades, significant advancements have been made in the synthesis of these crucial building blocks, particularly through transition-metal-catalyzed reactions. d-nb.infonih.gov

One of the most effective methods for creating the carbon-sulfur (C–S) bond required for thiophenols is the transition-metal-catalyzed Ullmann-type coupling reaction. beilstein-journals.org This approach typically involves the reaction of an aryl halide with a sulfur source. Similarly, phenols can be synthesized via C–O bond formation from aryl halides. beilstein-journals.org These methods offer a powerful alternative to classical approaches, which can suffer from harsh conditions and limited substrate scope. d-nb.info

Key strategies for precursor synthesis include:

Copper- and Palladium-Catalyzed Thiolation: Aryl iodides and bromides can be coupled with sulfur nucleophiles using copper or palladium catalysts to form the desired thiophenol.

Hydroxylation of Aryl Halides: The synthesis of phenolic precursors can be achieved by the hydroxylation of aryl halides, often using copper catalysts with various ligands such as L-sodium ascorbate (B8700270) or triethanolamine. beilstein-journals.org

C-H Activation: A more recent and powerful strategy involves the direct functionalization of arenes through C–H activation, which avoids the need for pre-functionalized aryl halides. nih.govbeilstein-journals.org

The formation of the thiochroman ring itself often proceeds via the intramolecular cyclization of a precursor containing both the thiophenol and a suitable three-carbon chain. One established method involves the reaction of thiophenols with allylic alcohols, catalyzed by a strong acid like triflic acid, to generate polysubstituted thiochromans in a one-pot reaction. researchgate.netacs.org

Table 1: Selected Methods for Aryl Thiol and Phenol Synthesis

Reaction Type Substrate Reagent/Catalyst Product Citation
Ullmann-type Coupling Aryl Halide Copper or Palladium Catalyst + Sulfur Source Aryl Thiol beilstein-journals.org
Hydroxylation Aryl Halide CuI / L-sodium ascorbate Phenol beilstein-journals.org
C-H Activation Arene Transition Metal Catalyst Functionalized Phenol nih.govbeilstein-journals.org

The methoxy group at the C-5 position of the thiochroman ring is a key structural feature. Its introduction is typically accomplished early in the synthetic sequence rather than by late-stage functionalization of the thiochroman ring itself. The most direct strategy involves using a starting material that already contains the methoxy group at the required position.

For the synthesis of this compound, a logical starting precursor would be 3-methoxythiophenol . This compound provides both the sulfur atom and the correctly positioned methoxy group required for the final structure. The thiochroman ring is then constructed from this precursor. For instance, a common route involves the conjugate addition of 3-methoxythiophenol to an appropriate α,β-unsaturated carbonyl compound, followed by reduction and acid-catalyzed cyclization to form the thiochroman-4-one. The 3-amino group is typically introduced in a subsequent step from the 3-position of a suitable intermediate.

The presence of the methoxy group can influence the reactivity and binding properties of the final molecule. Methoxy groups are known to potentially increase hydrophobicity and participate in π–π stacking or hydrogen bonding, which can be critical for interaction with biological targets. rsc.orgplos.org

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

To explore the SAR of this compound, systematic modifications are made to different parts of the molecule. These derivatizations help to identify which functional groups and structural features are essential for biological activity.

Modification of the primary amine at the C-3 position is a common and straightforward strategy for probing SAR. N-alkylation and N-acylation can significantly alter the amine's basicity, lipophilicity, and hydrogen bonding capacity. monash.edu

N-Alkylation: The introduction of alkyl groups can be achieved through several methods. Reductive amination with aldehydes or ketones is a widely used technique. Alternatively, direct alkylation with alkyl halides can be employed, often requiring a base to deprotonate the amine. csic.es The development of catalytic methods using carboxylic acids and molecular hydrogen represents a greener approach to N-alkylation. csic.es

N-Acylation: The amine can be readily converted to an amide using acyl chlorides or carboxylic anhydrides. Electrochemical methods have also been developed for the N-acylation of related compounds, offering mild reaction conditions without the need for metal catalysts. rsc.org

These modifications allow for the exploration of the size, shape, and electronic properties of the substituent tolerated at the nitrogen atom. nih.gov

Table 2: Representative Derivatization Reactions of the 3-Amine Group

Reaction Type Reagent Functional Group Introduced Citation
N-Alkylation Alkyl Halide / Base N-Alkyl
Reductive Amination Aldehyde or Ketone / Reducing Agent N-Alkyl csic.es
N-Acylation Acyl Chloride or Anhydride N-Acyl (Amide) nih.gov

Modifying the aromatic portion of the thiochromane ring provides insight into the importance of electronic and steric effects for activity. The C-6 and C-7 positions are common targets for substitution.

SAR analyses of related thiochroman and thiochromene scaffolds have shown that the electronic nature of substituents on the aromatic ring is critical. rsc.org

Electron-Withdrawing Groups: Groups such as halogens (e.g., chlorine, fluorine) or nitro groups are often introduced to modulate the electron density of the ring system. rsc.orggoogle.com For example, studies on thiochroman-4-one analogs revealed that a chlorine group at the C-6 position could enhance antibacterial activity. rsc.org

Electron-Donating Groups: Groups like additional methoxy or alkyl substituents can also be explored.

These substituents are typically introduced via electrophilic aromatic substitution reactions on a suitable thiochroman precursor or are incorporated into the synthesis from the beginning by using a substituted thiophenol.

The thioether sulfur atom is a key site for modification, as its oxidation state can dramatically alter the molecule's polarity, solubility, and hydrogen bond accepting capability. The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) (S=O) or further to the sulfone (SO₂). jchemrev.comjchemrev.com This isosteric replacement is a common strategy in medicinal chemistry. researchgate.net

A variety of oxidizing agents can be used to achieve this transformation, and the choice of reagent and reaction conditions determines whether the reaction stops at the sulfoxide or proceeds to the sulfone. organic-chemistry.org

Selective Oxidation to Sulfoxides: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) under controlled conditions or N-fluorobenzenesulfonimide (NFSI) with one equivalent of oxidant can yield the sulfoxide. organic-chemistry.orgrsc.org

Oxidation to Sulfones: Stronger oxidizing conditions or a higher stoichiometry of the oxidant (e.g., excess m-CPBA or H₂O₂) lead to the formation of the sulfone. organic-chemistry.org Catalytic systems, such as hydrogen peroxide with a niobium carbide catalyst, are also highly effective for synthesizing sulfones. organic-chemistry.org

The resulting sulfoxides and sulfones have significantly different electronic and steric profiles compared to the parent thioether, providing valuable derivatives for SAR studies. mdpi.com

Table 3: Common Reagents for Thioether Oxidation

Target Product Oxidizing Agent/System Solvent/Conditions Citation
Sulfoxide N-Fluorobenzenesulfonimide (NFSI) (1 equiv.) H₂O rsc.org
Sulfoxide Tantalum carbide / 30% H₂O₂ - organic-chemistry.org
Sulfone N-Fluorobenzenesulfonimide (NFSI) (>1 equiv.) H₂O rsc.org
Sulfone Niobium carbide / 30% H₂O₂ - organic-chemistry.org

Modern Synthetic Techniques

Recent advancements in synthetic methodologies offer significant improvements over classical approaches. Techniques such as microwave-assisted synthesis and flow chemistry provide avenues for accelerated reaction times, increased yields, and enhanced safety profiles. noelresearchgroup.com Furthermore, the integration of green chemistry principles is paramount in developing sustainable synthetic processes. sigmaaldrich.comscispace.com

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions. Unlike conventional heating, which transfers energy indirectly via conduction and convection, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been shown to dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity. nih.govlew.ro

The application of microwave irradiation is particularly effective for reactions such as nucleophilic aromatic substitutions and heterocycle formation, which are key steps in the synthesis of thiochromane derivatives. For instance, the synthesis of amine-substituted porphyrins, which involves nucleophilic substitution, shows a significant rate enhancement with microwave heating compared to conventional methods. nih.gov The reaction time was reduced from 1-2 days to 10-30 minutes. nih.gov Similarly, the formation of various N-based five-membered heterocycles is greatly accelerated under microwave conditions. lew.ro

In the context of this compound synthesis, a key step could be the introduction of the amine group. A hypothetical comparison between conventional and microwave-assisted methods for such a transformation highlights the potential benefits.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Amination Step

Parameter Conventional Heating Microwave-Assisted Synthesis Reference
Reaction Time Several hours to days Minutes nih.govlew.ro
Temperature Often requires high temperatures Can reach target temperature rapidly
Yield Moderate to good Good to excellent nih.govajchem-a.com
Side Products Potential for increased side product formation due to prolonged heating Reduced side reactions due to shorter reaction times nih.gov
Energy Efficiency Less efficient due to bulk heating More efficient due to direct molecular heating

This table is a generalized comparison based on literature for similar reaction types.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. noelresearchgroup.com This technology offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. noelresearchgroup.combeilstein-journals.org

The modular nature of flow chemistry allows for the integration of multiple synthetic and purification steps into a single, automated sequence. beilstein-journals.orgnih.gov This can streamline the production of complex molecules like active pharmaceutical ingredients (APIs), reducing manual handling and the potential for human error. nih.gov For a multi-step synthesis of this compound, a flow chemistry approach could involve sequential reactor modules for key transformations, such as cyclization to form the thiochroman ring, followed by functional group manipulations to introduce the amine and methoxy groups. In-line purification using scavenger resins or liquid-liquid extraction can be incorporated between steps. beilstein-journals.org

This table outlines the potential benefits of applying flow chemistry principles to the synthesis of the target compound.

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comscispace.com The twelve principles of green chemistry provide a framework for chemists to create more sustainable synthetic routes. sigmaaldrich.comacs.org

Applying these principles to the synthesis of this compound would involve several key considerations:

Prevention: Designing a synthetic route that minimizes waste generation from the outset is preferable to treating waste after it has been created. edu.krd

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions or catalytic cyclizations are often highly atom-economical.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org Catalysts are used in small amounts and can be recycled, reducing waste. For example, developing a catalytic cyclization to form the thiochroman ring would be a key green strategy.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com This could involve using water, supercritical CO2, or solvent-free conditions. dokumen.pub

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. sigmaaldrich.comacs.org Enzymatic reactions, which can be highly specific, often eliminate the need for protecting groups. dokumen.pub

Table 3: Application of Green Chemistry Principles to the Synthesis of this compound

Green Chemistry Principle Application in Synthesis Reference
2. Atom Economy Employing reactions like cycloadditions that incorporate a high percentage of reactant atoms into the final structure. acs.org
5. Safer Solvents Replacing hazardous organic solvents with greener alternatives like water, ethanol, or exploring solvent-free reaction conditions. sigmaaldrich.comdokumen.pub
6. Design for Energy Efficiency Using methods like microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure to reduce energy consumption. scispace.com
8. Reduce Derivatives Designing the synthesis to avoid the use of protecting groups for the amine or thiol functionalities, possibly through enzymatic or chemo-selective reactions. acs.orgdokumen.pub
9. Catalysis Utilizing catalytic (e.g., transition metal or organocatalysts) instead of stoichiometric reagents for key bond-forming reactions to minimize waste. acs.orgedu.krd

This table provides examples of how key green chemistry principles can be practically applied.

Spectroscopic and Analytical Characterization of 5 Methoxythiochroman 3 Amine and Its Analogs

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: In a ¹H NMR spectrum of 5-Methoxythiochroman-3-amine, distinct signals are expected for each unique proton environment. The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on carbons adjacent to electronegative atoms like nitrogen, oxygen, and sulfur will be deshielded and appear at a higher chemical shift (further downfield). The protons of the primary amine (-NH₂) would likely appear as a somewhat broadened signal. scispace.com The aromatic protons would resonate in the typical aromatic region, with their specific shifts and coupling patterns determined by the substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) would present as a sharp singlet. The protons on the thiochroman (B1618051) ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Carbons directly bonded to the nitrogen of the amine group typically appear in the 10-65 ppm range. msu.edu The carbon of the methoxy group would be found around 55-60 ppm. The aromatic carbons would produce signals in the downfield region (>100 ppm), with the carbon attached to the oxygen of the methoxy group being the most deshielded. neu.edu.tr

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. COSY would reveal proton-proton coupling relationships, helping to trace the spin systems within the thiochroman ring and the aromatic ring. HSQC would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and functional group analysis.

Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic-H 6.5 - 7.5 110 - 160
Methoxy (-OCH₃) ~3.8 ~55 - 60
Amine (-NH₂) 1.0 - 3.0 (variable, broad) -
CH-N ~3.0 - 4.0 ~45 - 55
CH₂-S ~2.8 - 3.5 ~25 - 35

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key expected absorption bands would be:

N-H Stretching: As a primary amine, two distinct, medium-intensity bands would be expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. Current time information in Bangalore, IN.

C-H Stretching: Aromatic C-H stretching would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the thiochroman ring and methoxy group would be observed just below 3000 cm⁻¹.

N-H Bending: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region. Current time information in Bangalore, IN.

C=C Stretching: Aromatic ring C=C stretching absorptions would be visible in the 1450-1600 cm⁻¹ range.

C-O Stretching: A strong, characteristic band for the aryl-alkyl ether (Ar-O-CH₃) would be present, typically around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-N Stretching: The aliphatic C-N stretching vibration would likely appear in the 1020-1250 cm⁻¹ region. Current time information in Bangalore, IN.

Table 2: Expected FTIR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Primary Amine N-H Stretch 3300 - 3500 (two bands) Medium
Primary Amine N-H Bend 1580 - 1650 Medium-Strong
Aromatic Ring C-H Stretch >3000 Variable
Aliphatic/Methoxy C-H Stretch <3000 Medium-Strong
Aromatic Ring C=C Stretch 1450 - 1600 Variable
Aryl-Alkyl Ether C-O Stretch 1200 - 1275 Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₃NOS), the molecular weight is 195.28 g/mol .

Molecular Ion Peak: According to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Therefore, the molecular ion peak (M⁺) in an electron ionization (EI) spectrum would be expected at m/z = 195. msu.edu In electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 196.

Isotope Peaks: The presence of sulfur would result in a characteristic M+2 peak (at m/z 197) with an intensity of about 4.4% relative to the molecular ion peak, due to the natural abundance of the ³⁴S isotope.

Fragmentation: The most common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). arizona.edu This would lead to the formation of a stable iminium ion. Other likely fragmentations would involve the loss of the methoxy group or cleavages within the thiochroman ring.

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems. msu.edu

For this compound, the primary chromophore is the methoxy-substituted benzene ring. Simple alkyl amines absorb in a region that is often difficult to access with standard instruments (<200 nm). msu.edu However, the interaction of the amine's lone pair electrons with the aromatic system in arylamines can shift the absorption to longer wavelengths. msu.edu The methoxy group, an auxochrome, would further influence the absorption maximum (λ_max). It is expected that this compound would exhibit absorption maxima in the UV region, likely between 250 and 300 nm, characteristic of a substituted benzene ring. msu.edunist.gov

Chromatographic Purity Assessment and Separation

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

HPLC is the premier analytical technique for determining the purity of non-volatile organic compounds. A sample is passed through a column packed with a stationary phase, and separation occurs based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

Methodology: For an amine-containing compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most common approach. A nonpolar stationary phase (e.g., C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and retention for the basic amine, an acid modifier such as formic acid or trifluoroacetic acid is often added to the mobile phase. patsnap.com

Detection:

UV Detection: Given the presence of the aromatic chromophore, UV detection would be highly effective. The detector would be set at a wavelength where the compound exhibits strong absorbance (its λ_max), ensuring high sensitivity.

MS Detection (LC-MS): Coupling the HPLC system to a mass spectrometer provides the highest level of specificity. It allows for the confirmation of the molecular weight of the main peak, corresponding to the target compound, and can help in the identification of impurities based on their mass-to-charge ratios.

Purity Assessment: The purity of a sample is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks. A high-purity sample would show a single, sharp, and symmetrical peak with minimal contribution from other peaks.

Table 3: List of Compounds Mentioned

Compound Name
This compound
6-Methoxythiochroman-3-amine hydrochloride
Acetonitrile
Formic Acid
Methanol

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile organic compounds. libretexts.org In the context of this compound and its analogs, GC is employed to assess the purity of a sample and to monitor the progress of a chemical reaction. For GC analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. libretexts.org The separation is based on the differential partitioning of the analytes between the stationary phase coating the column and the mobile gas phase. libretexts.org

Compounds containing polar functional groups like amines (-NH2) can sometimes exhibit poor chromatographic behavior, such as peak tailing. marmara.edu.tr To mitigate this, derivatization is often employed. libretexts.orgjfda-online.com This process involves chemically modifying the amine group to a less polar, more volatile derivative, such as a silyl (B83357) or acyl derivative. jfda-online.com Trimethylsilylation is a common method where an active hydrogen atom is replaced by a trimethylsilyl (B98337) (TMS) group, resulting in derivatives that are more volatile and thermally stable. nih.gov

The choice of stationary phase is critical for achieving optimal separation. A range of columns with different polarities are available to suit various applications. For thiochroman derivatives, a non-polar or medium-polarity column is often a suitable starting point. The separated components are detected as they exit the column, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides not only retention time data but also mass spectra, which can definitively identify the components based on their fragmentation patterns. researchgate.net

Table 1: Hypothetical Gas Chromatography Data for Derivatized this compound

ParameterValue
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature250 °C
Oven Program100 °C (1 min), then 15 °C/min to 280 °C (5 min)
Carrier GasHelium, 1.2 mL/min
DetectorMass Spectrometer (MS)
Retention Time12.5 min
Major MS Fragments (m/z)[Data not available in search results]

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique widely used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining the appropriate solvent system for column chromatography. marmara.edu.trlibretexts.org For this compound, TLC is performed on a plate coated with a thin layer of a stationary phase, typically silica (B1680970) gel or alumina. operachem.com

A small spot of the sample solution is applied to the baseline of the TLC plate. marmara.edu.tr The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). marmara.edu.tr The mobile phase ascends the plate by capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. marmara.edu.tr

The separated spots are often colorless and require visualization. A common method is to use a UV lamp, under which fluorescent compounds on the plate can be seen. marmara.edu.tr Alternatively, the plate can be treated with a staining reagent that reacts with the compounds to produce colored spots. sarponggroup.com For amines, ninhydrin (B49086) spray is a common choice, which typically produces a purple or pink spot. sarponggroup.com

Table 2: Hypothetical Thin-Layer Chromatography Data for this compound

Stationary PhaseMobile Phase (Eluent)Rf ValueVisualization Method
Silica Gel 60 F254Ethyl Acetate/Hexane (B92381) (1:1)0.45UV Light (254 nm) / Ninhydrin Stain
AluminaDichloromethane/Methanol (95:5)0.60UV Light (254 nm) / Iodine Vapor

Chiral Chromatography for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C3 position, it can exist as a pair of enantiomers. Determining the enantiomeric purity is crucial, especially in pharmaceutical applications, as different enantiomers can have distinct pharmacological activities. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most common method for separating and quantifying enantiomers. phenomenex.com

CSPs are designed to have specific chiral recognition capabilities. researchgate.net These stationary phases are often based on complex biomolecules like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. sigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP, leading to different retention times for each enantiomer. researchgate.net

For the separation of chiral amines like this compound, polysaccharide-based CSPs and cyclofructan-based CSPs have shown effectiveness. nih.govsigmaaldrich.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good resolution. phenomenex.com The ratio of the solvents is optimized to obtain the best separation between the enantiomeric peaks.

Table 3: Hypothetical Chiral HPLC Data for this compound

Chiral Stationary PhaseMobile PhaseFlow RateRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Enantiomeric Excess (ee%)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10)1.0 mL/min8.2 min9.5 min>99%
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/Ethanol (85:15)0.8 mL/min10.1 min11.8 min[Data not available]

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a pure compound. The experimentally determined percentages of each element are then compared to the theoretical values calculated from the compound's molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample. For novel thiochroman derivatives, elemental analysis is a standard characterization method reported in scientific literature. researchgate.net

Table 4: Hypothetical Elemental Analysis Data for this compound (C10H13NOS)

ElementTheoretical %Experimental %
Carbon (C)61.5061.45
Hydrogen (H)6.716.75
Nitrogen (N)7.177.12
Sulfur (S)16.4216.38

X-ray Crystallography for Solid-State Structure Determination

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. youtube.com By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined. pan.plnih.gov The resulting structural data is invaluable for understanding the molecule's stereochemistry and potential intermolecular interactions in the solid state.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. mineralstech.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful thermal analysis methods. libretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. libretexts.org TGA is used to determine the thermal stability of a compound and to study its decomposition profile. researchgate.net The resulting TGA curve plots mass loss against temperature. Significant mass loss at specific temperatures can indicate the loss of volatile components, such as solvents, or the decomposition of the compound itself. mineralstech.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature. libretexts.org DSC is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. anrtech.com The DSC thermogram shows peaks or shifts in the baseline corresponding to these events. For this compound, DSC can be used to determine its melting point and to assess its thermal stability. researchgate.net Overlapping thermal events in TGA or DSC can sometimes be resolved using deconvolution methods.

Table 5: Hypothetical Thermal Analysis Data for this compound

TechniqueParameterObservation
TGAOnset of Decomposition~250 °C
TGAResidue at 600 °C< 1%
DSCMelting Point (Tm)[Data not available in search results]
DSCHeat of Fusion (ΔHf)[Data not available in search results]

In Vitro Pharmacological Investigations of 5 Methoxythiochroman 3 Amine and Its Derivatives

Biological Activity Screening Approaches

The initial step in assessing the therapeutic potential of novel compounds like 5-Methoxythiochroman-3-amine and its analogs involves broad biological activity screening. This is achieved through several complementary strategies that allow for the identification of promising molecules from a larger pool of synthesized or available compounds.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds against specific biological targets or cellular models. This automated approach is particularly advantageous for exploring the diverse biological space of thiochroman (B1618051) derivatives. researchgate.net By utilizing robotic handling, automated liquid dispensing, and sensitive detection systems, HTS can efficiently test thousands of compounds in a short period. For derivatives of the thiochroman scaffold, HTS assays could be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity—which can then be selected for further, more detailed investigation.

Following the initial identification of bioactive compounds through broader screening methods, target-based screening provides a more focused approach to understand their mechanism of action. This strategy involves testing the compounds against specific, well-validated molecular targets that are known to be involved in a particular disease process. For instance, based on the activities of related heterocyclic compounds, derivatives of this compound could be evaluated for their ability to inhibit specific enzymes, such as kinases or proteases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov

Receptor binding assays are another critical component of target-based screening. These assays measure the affinity of a compound for a particular receptor, providing insights into its potential to act as an agonist or antagonist. For example, derivatives could be tested for their binding to G protein-coupled receptors (GPCRs) or nuclear receptors, which are major drug targets for a wide range of conditions. nih.gov The data obtained from these targeted assays are crucial for establishing a structure-activity relationship (SAR), which guides the chemical optimization of lead compounds to improve their potency and selectivity.

For this compound and its derivatives, phenotypic screens could involve treating various cell lines (e.g., cancer cells, immune cells) with the compounds and observing changes in cellular characteristics such as morphology, proliferation, or viability. technologynetworks.comlifechemicals.com Advanced imaging techniques and high-content analysis can be employed to quantify these phenotypic changes in a high-throughput manner. researchgate.net A significant advantage of phenotypic screening is its ability to identify compounds that modulate disease-relevant pathways in a physiologically relevant context. nih.gov Once a compound with a desirable phenotype is identified, subsequent target deconvolution studies are necessary to elucidate its mechanism of action.

Specific Pharmacological Targets and Assays (based on related compounds)

Based on the established biological activities of the broader thiochroman and thiochromanone classes of compounds, specific pharmacological investigations into this compound and its derivatives can be strategically directed. The antimicrobial properties of these related structures, in particular, provide a strong rationale for focused screening in this area. nih.govsemanticscholar.orgmdpi.comnih.govpensoft.net

A significant body of research highlights the potential of thiochroman and thiochromanone derivatives as antimicrobial agents. nih.govsemanticscholar.orgmdpi.com These compounds have demonstrated activity against a range of both bacterial and fungal pathogens. mdpi.comresearchgate.netrsc.org For instance, certain thiochromanone derivatives have shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, antifungal activity against various fungal strains has been reported for this class of compounds. mdpi.comrsc.org Therefore, a primary focus of in vitro pharmacological investigations for this compound and its analogs should be the systematic evaluation of their antibacterial and antifungal efficacy.

A fundamental assay in antimicrobial testing is the determination of the Minimal Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. wikipedia.org This quantitative measure is crucial for assessing the potency of a compound and for comparing its activity against different microbial strains. The broth microdilution method is a standard and widely used technique for determining MIC values. mdpi.commdpi.comwikipedia.org In this assay, a serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium or fungus. After an appropriate incubation period, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration of the compound that has inhibited microbial growth.

The table below presents hypothetical MIC data for this compound and its derivatives against a panel of common bacterial and fungal pathogens, illustrating the type of data generated from such an assay.

CompoundOrganismMIC (µg/mL)
This compound Staphylococcus aureus64
Escherichia coli128
Candida albicans256
Derivative A Staphylococcus aureus32
Escherichia coli64
Candida albicans128
Derivative B Staphylococcus aureus128
Escherichia coli>256
Candida albicans>256
Amoxicillin (Control) Staphylococcus aureus0.5
Escherichia coli8
Amphotericin B (Control) Candida albicans1

Note: The data in this table is illustrative and does not represent actual experimental results.

Antimicrobial Activity (Antibacterial, Antifungal)

Time-Kill Assays

Time-kill kinetic assays are crucial for understanding the dynamic interaction between an antimicrobial agent and a target microorganism. emerypharma.com These studies determine the rate at which a compound kills a bacterial population, providing insights into its bactericidal or bacteriostatic nature. emerypharma.com A compound is typically considered bactericidal if it causes a 99.9% reduction (a 3-log10 decrease) in the number of colony-forming units (CFU) of the initial bacterial inoculum. emerypharma.com

While specific time-kill assay data for this compound was not found in the reviewed literature, the methodology is well-established for evaluating novel antimicrobial agents. nih.govnih.gov For instance, studies on other compounds demonstrate that time-kill assays are performed by exposing bacteria to various concentrations of the test agent, often multiples of the minimum inhibitory concentration (MIC), over a set period. nih.govnih.gov Samples are taken at different time points to quantify the surviving bacteria. emerypharma.com This approach allows for a detailed characterization of a compound's antimicrobial efficacy over time. emerypharma.com

Mechanism of Action Studies (e.g., N-myristoyltransferase inhibition)

N-myristoyltransferase (NMT) is an enzyme that plays a vital role in various cellular processes by attaching a fatty acid, myristate, to the N-terminus of specific proteins. mdpi.complos.org This process, known as N-myristoylation, is crucial for protein function, including their association with cellular membranes and their role in signaling pathways. mdpi.comnih.gov As NMTs are present in a wide range of eukaryotic organisms but absent in prokaryotes, they represent an attractive target for the development of antifungal, antiparasitic, and anticancer drugs. mdpi.comnih.gov

Inhibition of NMT can lead to a cascade of cellular events, including cytotoxicity. nih.gov Studies have shown that NMT inhibitors can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.govnih.gov The mechanism of NMT involves two adjacent binding pockets for myristoyl-CoA and the protein substrate. mdpi.com The inhibition of this enzyme disrupts critical cellular functions that are dependent on myristoylated proteins. nih.govnih.gov Recent research has also highlighted the role of NMT in cellular senescence, where inhibiting NMT can selectively eliminate senescent "zombie" cells, which contribute to tumor growth and inflammation. myricxbio.com This dual mechanism of inducing both cytotoxicity in cancer cells and senolysis in senescent cells makes NMT inhibitors a promising area of cancer therapy research. myricxbio.com

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.govcsic.es The search for new, effective, and less toxic treatments is a global health priority. csic.esturkiyeparazitolderg.org In vitro studies are the primary method for screening compounds for antileishmanial activity. scientiaplena.org.brresearchgate.net These assays typically involve exposing both the promastigote (the motile, flagellated form) and amastigote (the intracellular, non-motile form) stages of the parasite to the test compounds. nih.gov

The 50% inhibitory concentration (IC50), which is the concentration of a drug that inhibits 50% of the parasite's growth, is a key parameter determined in these studies. scientiaplena.org.br While direct studies on the antileishmanial activity of this compound were not identified, the general approach involves incubating the parasites with various concentrations of the compound and measuring their viability after specific time points, such as 24, 48, and 72 hours. turkiyeparazitolderg.orgscientiaplena.org.br The results are often compared to a negative control (e.g., DMSO) and a positive control (a known antileishmanial drug like pentamidine (B1679287) or amphotericin B). scientiaplena.org.brresearchgate.net

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as serotonin (B10506), norepinephrine, and dopamine (B1211576). wikipedia.orgcriver.com There are two main isoforms of MAO: MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. wikipedia.orgmdpi.com MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenethylamine. wikipedia.org Dopamine is a substrate for both isoforms. wikipedia.org

Inhibitors of MAO-A are primarily used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease and other neurodegenerative disorders. criver.commdpi.commdpi.com The evaluation of a compound's MAO inhibitory activity involves in vitro assays using recombinant human MAO-A and MAO-B. mdpi.com These assays measure the ability of the compound to prevent the breakdown of a specific substrate by the enzyme. The selectivity of an inhibitor for MAO-A versus MAO-B is a critical factor in determining its therapeutic potential. nih.gov Kinetic studies are also performed to understand the mechanism of inhibition, whether it is competitive, non-competitive, or reversible. mdpi.com

Antineoplastic/Anticancer Activity

The evaluation of a compound's potential as an anticancer agent begins with in vitro studies on various cancer cell lines. gassergroup.commdpi.com These studies aim to determine the compound's ability to inhibit cancer cell growth and induce cell death. mdpi.com

Cell viability assays are fundamental in anticancer drug discovery to quantify the effect of a compound on cell proliferation and cytotoxicity. nih.gov

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cell viability. nih.govtribioscience.com It is based on the principle that metabolic active cells can reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. tribioscience.comresearchgate.net The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. tribioscience.com This assay is often used to determine the IC50 value of a compound, which is the concentration that inhibits cell growth by 50%. mdpi.comrsc.org

The Lactate (B86563) Dehydrogenase (LDH) assay is another common method used to assess cytotoxicity. nih.gov LDH is a stable enzyme present in the cytoplasm of all cells. nih.gov When the cell membrane is damaged, LDH is released into the cell culture medium. nih.gov The LDH assay measures the amount of this released enzyme, which is proportional to the number of dead or damaged cells. researchgate.netnih.gov This assay provides a reliable measure of cytotoxicity. nih.gov

Table 1: Overview of Cell Viability Assays

Assay Principle Measurement Application
MTT Reduction of yellow MTT to purple formazan by metabolically active cells. nih.govtribioscience.com Colorimetric (absorbance). tribioscience.com Measures cell viability and proliferation. nih.gov

| LDH | Measures the release of lactate dehydrogenase from damaged cells. nih.gov | Enzymatic activity in the culture medium. nih.gov | Quantifies cytotoxicity and cell membrane integrity. nih.gov |

Beyond simply measuring cell death, it is crucial to understand the mechanism by which a compound induces it. Apoptosis, or programmed cell death, is a key mechanism for eliminating cancer cells. bdbiosciences.comrjpharmacognosy.ir

Apoptosis induction can be assessed through various methods. One common technique is Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. nih.gov In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. bdbiosciences.com Annexin V, a protein with a high affinity for phosphatidylserine, can be labeled with a fluorescent dye and used to detect these apoptotic cells. bdbiosciences.com Propidium iodide is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late-stage apoptotic or necrotic cells. nih.gov

Another hallmark of apoptosis is the activation of a family of proteases called caspases . rjpharmacognosy.irnih.gov Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm that cell death is occurring via apoptosis. nih.gov

Cell cycle analysis is used to determine how a compound affects the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M). bdbiosciences.comnih.gov Cancer is often characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. mdpi.com Compounds that can arrest the cell cycle at specific checkpoints can prevent cancer cells from dividing. nih.govresearchgate.net This analysis is typically performed by staining the DNA of the cells with a fluorescent dye, such as propidium iodide, and then analyzing the DNA content of the cell population using flow cytometry. nih.gov An accumulation of cells in a particular phase of the cell cycle suggests that the compound is inducing cell cycle arrest at that point. nih.govresearchgate.net

Mechanism of Action

The precise mechanisms of action for this compound are not extensively detailed in the provided research. However, insights can be drawn from studies on structurally related heterocyclic compounds, particularly concerning the inhibition of tubulin polymerization and the modulation of DNA repair pathways.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are crucial for essential cellular functions, including cell division, intracellular transport, and maintenance of cell architecture. nih.gov Their critical role in mitosis makes them a prime target for the development of anticancer chemotherapeutics. nih.gov Compounds that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. nih.gov

While direct studies on this compound are limited, research on related sulfur-containing heterocyclic structures, such as 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives, has demonstrated potent inhibition of tubulin polymerization. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule assembly. nih.gov For instance, a derivative with a methoxycarbonyl group showed IC50 values from 25 to 90 nM against various cancer cell lines. nih.gov Similarly, another class of tubulin inhibitors, 2-Arylamino-4-Amino-5-Aroylthiazoles, also demonstrates potent activity, with some derivatives being more effective than the well-known agent Combretastatin A-4 (CA-4) at inhibiting tubulin assembly. nih.gov The activity of these related compounds suggests that the thiochroman scaffold could potentially serve as a basis for designing new tubulin polymerization inhibitors.

DNA Repair Pathway Modulation

Modulation of DNA repair pathways is another mechanism through which therapeutic agents can exert their effects. Some compounds can enhance the efficacy of DNA-damaging cancer therapies by inhibiting repair processes in tumor cells. The compound 3-aminobenzamide, for example, has been studied for its role in DNA repair. However, contrary to inhibiting repair, some studies found that it enhanced DNA repair processes in human fibroblasts and did not appear to directly affect deoxynucleoside triphosphate pools in the same way as other ribonucleotide reductase inhibitors. nih.gov The relevance of this specific mechanism to this compound remains speculative without direct experimental evidence.

Anti-inflammatory Properties

Inflammation is a complex biological response to harmful stimuli, and its pharmacological regulation is a key area of research. jptcp.combiointerfaceresearch.com Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, but their use can be associated with adverse effects, prompting the search for new, safer agents. jptcp.comresearchgate.net The anti-inflammatory potential of various heterocyclic compounds is being actively explored. researchgate.net

The anti-inflammatory activity of this compound itself is not well-documented in the available literature. However, studies on derivatives of related heterocyclic systems indicate that such scaffolds can possess significant anti-inflammatory properties. For example, derivatives of purine-2,6-dione (B11924001) have been shown to exhibit significant anti-inflammatory activity, which may be linked to their ability to lower levels of the pro-inflammatory cytokine TNF-α. nih.gov Similarly, newly synthesized thiazolo[4,5-b]pyridin-2-one derivatives demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable to or exceeding that of ibuprofen. biointerfaceresearch.com

In vitro assays are commonly used to screen for anti-inflammatory activity. These methods include the inhibition of heat-induced protein denaturation, proteinase inhibitory activity, and membrane stabilization. nih.govresearchgate.net For instance, the ability of a substance to prevent protein denaturation can be an indicator of its anti-inflammatory potential. researchgate.net Plant extracts containing various bioactive compounds have shown promise in these assays. nih.govfrontiersin.org Given that thieno[2,3-d]pyrimidine (B153573) derivatives have been noted for their anti-inflammatory activities, it is plausible that thiochroman derivatives could also exhibit such properties, though this requires direct investigation. frontiersin.org

Central Nervous System (CNS) Activity

CNS depressants are substances that slow down brain activity, producing effects ranging from relaxation and drowsiness to unconsciousness at higher doses. adf.org.aumaineaap.org They typically exert their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). maineaap.orgdrugfreect.org While many compounds are classified as CNS depressants, specific data for this compound is not available. drugbank.com However, the modulation of key neurotransmitter systems, such as the dopamine system, is a critical aspect of the CNS activity of many pharmacological agents. nih.govmdpi.com

Dopamine Receptor Modulation

Dopamine is a crucial neurotransmitter involved in regulating movement, cognition, motivation, and emotion. mdpi.comnih.gov Its effects are mediated by five receptor subtypes (D1-D5), which are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families. mdpi.commdpi.com The modulation of these receptors is a key strategy for treating various neuropsychiatric disorders. nih.govnih.gov For example, D2 receptor antagonists are used as antipsychotics, while modulation of both D1 and D2 receptors can influence brain-wide functional connectivity related to learning and motivation. nih.gov

Dopamine D3 Receptor Agonism

The dopamine D3 receptor, a member of the D2-like family, is a significant therapeutic target for neuropsychiatric conditions, including Parkinson's disease, schizophrenia, and drug addiction. mdpi.comnih.govwikipedia.org It is expressed in brain regions associated with cognition, emotion, and reward. mdpi.com The D3 receptor can act as an autoreceptor, controlling the phasic activity of dopamine neurons. nih.gov

D3 receptor agonists have shown potential therapeutic effects. For instance, some D3 agonists display antidepressant effects in animal models. wikipedia.org Furthermore, certain second-generation antipsychotics, traditionally viewed as antagonists, have been found to function as arrestin-3 agonists at the D3 receptor, which represents a distinct signaling mechanism. nih.gov While there is extensive research on ligands targeting the D3 receptor, specific studies identifying this compound as a D3 agonist are not present in the provided results. The development of selective D3 receptor ligands remains an active area of research to elucidate the receptor's functions and therapeutic potential. mdpi.comnih.gov

Histamine (B1213489) H3 Receptor Ligand Activity

The histamine H3 receptor (H3R) is predominantly expressed in the CNS, where it acts as both an autoreceptor on histamine neurons and a heteroreceptor on other types of neurons. mdpi.comnih.gov By modulating the release of histamine and other neurotransmitters like dopamine, acetylcholine (B1216132), and serotonin, H3Rs play a role in various physiological processes. mdpi.comsemanticscholar.org

H3R antagonists and inverse agonists are of particular interest as they can increase histamine release, which has potential therapeutic applications for cognitive and other CNS disorders. nih.gov Many H3R ligands have been developed, often featuring a basic amine moiety connected by an alkyl chain to a central scaffold and a substituted aromatic ring. mdpi.com Research has explored various heterocyclic cores for H3R ligand activity. For example, compound AR71, a chalcone (B49325) derivative, shows high affinity for the human H3R (Ki = 24 nM) and acts as an antagonist/inverse agonist. mdpi.com Other research has focused on multitarget ligands, combining H3R antagonism with other activities, such as monoamine oxidase B (MAO-B) inhibition. semanticscholar.org While thiochroman-based H3R ligands are not specifically detailed, the general structural motifs of known ligands suggest that this scaffold could be explored for such activity.

Antioxidant Activity

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals. cnrs.fr Oxidative stress, resulting from an imbalance between free radical production and the body's ability to counteract them, is implicated in numerous diseases. frontiersin.orgmdpi.com

The antioxidant potential of this compound can be inferred from studies on structurally similar compounds. Research on indolines and 1,2,3,4-tetrahydroquinolines (which are nitrogen analogs of thiochroman) has shown that these aromatic cyclic amines can act as strong antioxidants. cnrs.fr The presence of a methoxy (B1213986) group at the 5-position of the indoline (B122111) ring or the 6-position of the tetrahydroquinoline ring was found to weaken the N-H bond, enhancing antioxidant activity. cnrs.fr This suggests that the 5-methoxy group on the thiochroman ring could similarly enhance its radical-scavenging ability.

Compound ClassKey Structural FeaturesAntioxidant Activity FindingCitation
Indolines / TetrahydroquinolinesMethoxy group at position 5 or 6Methoxy group weakens the N-H bond, enhancing antioxidant effect. cnrs.fr
3,5-Dimethoxyaniline DerivativesSchiff bases with electron-donating groupsCompounds with hydroxyl groups showed the best radical scavenging activity. researchgate.net
3-[(4-methoxyphenyl)amino] propanehydrazide DerivativesHydrazone and isoindoline-1,3-dione moietiesSome derivatives showed antioxidant activity ~1.4 times higher than ascorbic acid. mdpi.com
Thieno[2,3-d]pyrimidine DerivativesElectron-donating amine groupsAmine groups on phenyl rings significantly enhance predicted antioxidant activities. frontiersin.org

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a well-validated therapeutic target for type 2 diabetes mellitus. promega.com.aunih.gov This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). promega.com.au By inhibiting DPP-IV, the levels of active GLP-1 are increased, which in turn promotes glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and helps maintain glucose homeostasis. promega.com.auphcogj.com

DPP-IV inhibitors are a class of oral antihyperglycemic agents. nih.gov The search for new and effective DPP-IV inhibitors includes screening synthetic compounds, natural products, and bioactive peptides. phcogj.comfip.org Peptides derived from food sources, such as chickpea proteins, have been identified as potential DPP-IV inhibitors through in silico and in vitro studies. mdpi.com These inhibitory peptides often contain a hydrophobic or aromatic amino acid at the N-terminal position, which is crucial for interacting with the enzyme's active site. mdpi.com

While DPP-IV inhibition is an important area of drug discovery, there is no specific information in the provided search results indicating that this compound or its direct derivatives have been investigated for this activity.

Beta-Adrenoceptor Ligand Activity

The beta-adrenergic receptors (β-ARs), members of the G protein-coupled receptor (GPCR) family, are crucial in mediating physiological responses to the catecholamines epinephrine (B1671497) and norepinephrine. revespcardiol.org These receptors are classified into three main subtypes: β1, β2, and β3. revespcardiol.org While β1 and β2 receptors are well-known for their roles in cardiac function and smooth muscle relaxation, the β3-adrenoceptor has emerged as a significant target, primarily expressed in adipose tissue where it regulates lipolysis and thermogenesis. nih.govuniprot.org The β3-AR is also found in the urinary bladder, heart, and other tissues, making it an attractive target for therapeutic intervention in conditions like overactive bladder, obesity, and type 2 diabetes. nih.gov

Stimulation of β3-AR typically activates adenylate cyclase through Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). uniprot.org Ligands targeting β-adrenoceptors can be agonists, which stimulate the receptor, or antagonists (beta-blockers), which prevent its activation. The thiochroman nucleus is a feature of some known β-adrenoceptor ligands, such as the beta-blocker tertatolol. oup.com Given this precedent and the structural features of this compound, it is plausible to investigate its activity at β-adrenoceptors, particularly the β3 subtype. The functional outcome of such an interaction would depend on whether the compound acts as an agonist or antagonist, which can be determined through in vitro assays measuring downstream signaling events like cAMP production. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound analogs, SAR studies would systematically modify different parts of the molecule—the methoxy group, the amine functionality, and the chiral center—to determine their impact on binding affinity and efficacy at a target receptor.

Impact of Methoxy Group Position and Substitutions

The methoxy (-OCH3) group can significantly influence a ligand's pharmacological profile through electronic and steric effects, as well as by acting as a hydrogen bond acceptor. tandfonline.com Its position on the aromatic ring is critical and can alter receptor affinity and selectivity. rsc.org

Electronic Effects : A methoxy group is an electron-donating group, which can influence the pKa of the amine and the electronic character of the aromatic ring, potentially affecting interactions with receptor residues.

Steric Effects : The location of the methoxy group (e.g., position 5, 6, 7, or 8 on the thiochroman ring) can dictate how the ligand fits into the receptor's binding pocket. Substitution at one position might be favorable, while at another it could cause steric clashes with amino acid residues. mdpi.com

Hydrogen Bonding : The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor residue in the receptor pocket. tandfonline.com

Studies on other GPCR ligands have shown that moving a methoxy substituent can drastically alter activity. rsc.org For thiochroman-based compounds, it has been noted that electron-withdrawing groups on the aromatic ring can enhance activity for certain targets. rsc.org Therefore, replacing the methoxy group with other substituents, such as halogens or small alkyl groups, would be a key part of an SAR study to probe the requirements of the binding pocket.

Table 1: Predicted Impact of Methoxy Group Modifications on Activity

ModificationPredicted Effect on Binding/ActivityRationale
Positional Isomers
6-MethoxyPotentially altered selectivity/affinityChanges spatial orientation of H-bond acceptor and steric bulk.
7-MethoxyPotentially altered selectivity/affinityChanges spatial orientation of H-bond acceptor and steric bulk.
8-MethoxyPotentially altered selectivity/affinityChanges spatial orientation of H-bond acceptor and steric bulk.
Substitutions
Hydroxyl (-OH)May increase potencyCan act as both H-bond donor and acceptor.
Fluoro (-F)May alter electronic properties/bindingSmall size, but highly electronegative.
Trifluoromethyl (-CF3)May increase potencyStrong electron-withdrawing group, can enhance interactions. rsc.org

Role of the Amine Functionality (e.g., primary, secondary, tertiary)

The amine functionality is a critical pharmacophore for most aminergic GPCR ligands, including those for adrenoceptors. mdpi.com It is typically protonated at physiological pH and forms a key ionic bond (salt bridge) with a highly conserved aspartate residue (Asp) in transmembrane helix 3 (TM3) of the receptor. mdpi.complos.org

Primary Amine (-NH2) : As in this compound, a primary amine has two protons that can act as hydrogen bond donors, potentially forming additional stabilizing interactions within the binding pocket.

Secondary Amine (-NHR) : Substitution with a small alkyl group (e.g., methyl, isopropyl) creates a secondary amine. This is a common feature in many β-adrenergic agonists and antagonists. oup.com The nature of the alkyl group can significantly influence potency and selectivity. oup.com

Tertiary Amine (-NR2) : Further substitution leads to a tertiary amine. In many aminotetralin and aminochroman series, tertiary amines have shown higher affinity for serotonin receptors compared to primary or secondary amines. acs.org

The choice between a primary, secondary, or tertiary amine can thus modulate a compound's affinity, efficacy (agonist vs. antagonist), and selectivity profile.

Table 2: Predicted Impact of Amine Functionality Modifications on Activity

Amine TypePredicted Effect on Binding/ActivityRationale
Primary (-NH2) Baseline ActivityCan form a primary salt bridge and additional H-bonds.
Secondary (-NH-isopropyl) Potential increase in β-AR activityIsopropyl or tert-butyl groups are often optimal for β-blocker activity. oup.com
Secondary (-NH-benzyl) Potentially altered activity/selectivityA bulkier group that probes a larger region of the binding pocket.
Tertiary (-N(CH3)2) May decrease β-AR activity but increase affinity for other receptors (e.g., serotonin)Loses one H-bond donor capability; increases steric bulk. acs.org

Stereochemical Influences on Activity

This compound possesses a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-5-Methoxythiochroman-3-amine and (S)-5-Methoxythiochroman-3-amine. It is a well-established principle in pharmacology that enantiomers can have vastly different biological activities, affinities, and metabolic profiles. oup.com

For β-adrenoceptor ligands, the stereochemistry of the side chain is crucial. In the widely used aryloxypropanolamine class of beta-blockers, the blocking activity almost always resides in the (S)-enantiomer. oup.com Similarly, for 2-aminotetralin derivatives acting on dopamine receptors, the (S)-enantiomers often behave as full agonists while the (R)-enantiomers are partial agonists. nih.gov For a related series of 3-aminochroman derivatives targeting the 5-HT1A receptor, the (R)-enantiomers generally displayed higher affinity. acs.org This highlights the importance of synthesizing and testing each enantiomer of this compound separately to determine which one carries the desired pharmacological activity.

Conformational Analysis and Bioactive Conformations

Conformational analysis involves studying the different three-dimensional shapes a molecule can adopt by rotating around its single bonds. scitechseries.com The thiochroman ring system is not planar and exists in specific conformations, often described as half-chair or sofa forms. researchgate.net The specific conformation of the ring and the orientation of the 3-amino group (axial vs. equatorial) can significantly impact how the molecule fits into a receptor's binding site.

Computational modeling and spectroscopic techniques can be used to determine the most stable conformations of the molecule. acs.orgu-szeged.hu However, the lowest energy conformation in solution is not necessarily the "bioactive conformation"—the shape the molecule adopts when bound to the receptor. The binding energy gained from interacting with the receptor can overcome the energy required to adopt a less stable conformation. Identifying the bioactive conformation is a key goal of ligand-target interaction studies and is crucial for rational drug design.

Ligand-Target Interaction Studies

Understanding how a ligand binds to its target at an atomic level is crucial for optimizing its structure. For a compound like this compound targeting a β-adrenoceptor, several key interactions are expected based on the known structures of related GPCRs. mdpi.complos.org

Ionic Interaction : The most critical interaction would be the salt bridge between the protonated amine of the ligand and the carboxylate side chain of a conserved aspartic acid residue in transmembrane helix 3 (Asp113 in the β2-AR). plos.orgnih.gov

Hydrogen Bonding : The hydroxyl groups of serine residues in transmembrane helix 5 (e.g., Ser203, Ser204, Ser207 in the β2-AR) are known to form hydrogen bonds with the catechol hydroxyls of endogenous agonists like epinephrine. mdpi.complos.org The methoxy group on the thiochroman ring could potentially form a hydrogen bond with one of these or other suitable residues. The amine group itself can also act as a hydrogen bond donor. nih.gov

Hydrophobic and π-π Interactions : The aromatic portion of the thiochroman ring is expected to engage in hydrophobic and/or π-π stacking interactions with aromatic residues in the binding pocket, such as phenylalanine or tryptophan residues located in the transmembrane helices. mdpi.comresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze these binding modes. researchgate.net By modeling how this compound and its analogs fit into a homology model or a crystal structure of a β-adrenoceptor, researchers can visualize these interactions, rationalize SAR data, and guide the design of new, more potent, and selective ligands.

Receptor Binding Assays

Receptor binding assays are crucial for determining the affinity of a compound for a specific biological target. lumenlearning.com Studies on thiochroman derivatives have revealed interactions with various receptor systems.

For instance, research into thiopyran analogues has identified compounds with notable affinity for dopamine receptors. Specifically, the (-)-enantiomer of a benzothiopyrano[4,3-b]-1,4-oxazin-9-ol derivative, a rigid thiochroman analog, displayed high affinity for both D2 and D3 dopamine receptors, although without selectivity between the two. epo.org This compound also showed affinity for 5-HT1A receptors. epo.org In contrast, a related cis-analogue demonstrated affinity and selectivity for the dopamine D3 receptor. epo.org

Furthermore, investigations into 5-methoxytryptamine (B125070) derivatives, which share a methoxy-amine pharmacophore, have explored their affinity for serotonin receptors. One study on 5-methoxyindole (B15748) derivatives showed that these compounds possess agonist properties at the 5-HT4 receptor, with varying affinities and efficacies depending on the substitution on the aliphatic amine. google.com

A study on thiochrome, an oxidation product of thiamine (B1217682) with a related thiachromine core, found that it has little direct effect on the equilibrium binding of a radioligand to muscarinic M1-M5 receptors. lumenlearning.com However, it was shown to allosterically enhance the affinity of acetylcholine for M4 receptors, indicating a modulatory role. lumenlearning.com

These findings suggest that the thiochroman scaffold can be a versatile platform for developing ligands targeting various G-protein coupled receptors, with substitutions on the thiochroman ring and the amine group playing a critical role in determining receptor affinity and selectivity.

Enzyme Kinetics

The inhibitory or modulatory effects of thiochroman derivatives on various enzymes have been a significant area of research. These studies often determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).

Antifungal and Antimicrobial Activity:

Thiochroman-4-one (B147511) derivatives have been extensively studied for their antifungal properties, particularly as inhibitors of N-myristoyltransferase (NMT), a crucial enzyme in fungi. researchgate.net Several compounds exhibited significant activity against various fungal strains, with Minimal Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against Candida albicans. researchgate.net Another study on thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties reported antibacterial activity against Xanthomonas oryzae pv. Oryzae (Xoo) and Xanthomonas axonopodis pv. Citri (Xac) with EC50 values of 24 and 30 μg/mL, respectively, for the most potent compound. hairuichem.com

Antileishmanial Activity:

Thiochroman-4-one derivatives have also been identified as promising agents against Leishmania panamensis. researchgate.net Compounds bearing a vinyl sulfone moiety were particularly active, with one derivative showing an EC50 of 3.24 μM and a high selectivity index. researchgate.netasm.org

Tyrosinase Inhibition:

A novel synthesized compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), was found to be a potent inhibitor of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. bldpharm.comparchem.com MHY1498 displayed an IC50 value of 4.1 ± 0.6 μM, which was significantly lower than that of the standard inhibitor, kojic acid. bldpharm.comparchem.com

Monoamine Oxidase (MAO) Inhibition:

A series of (Z)-3-ethylidene-5,7-dimethylthiochroman-4-one derivatives were screened for their inhibitory activity against human monoamine oxidase A (hMAO-A) and B (hMAO-B). One of the synthesized derivatives showed an IC50 value of 7.32 μM against hMAO-B.

The following table summarizes the inhibitory activities of various thiochroman derivatives against different enzymes and organisms.

Compound ClassTargetActivity MetricValueReference
Thiochroman-4-one derivativesCandida albicansMIC0.5 µg/mL researchgate.net
Thiochroman-4-one derivative (5a)Xanthomonas oryzae pv. OryzaeEC5024 µg/mL hairuichem.com
Thiochroman-4-one derivative (5a)Xanthomonas axonopodis pv. CitriEC5030 µg/mL hairuichem.com
Thiochroman-4-one derivative (32)Leishmania panamensisEC503.24 µM researchgate.netasm.org
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneMushroom TyrosinaseIC504.1 ± 0.6 μM bldpharm.comparchem.com
(Z)-3-ethylidene-5,7-dimethylthiochroman-4-one (S11)hMAO-BIC507.32 μM

Molecular Docking and Dynamics Simulations

To elucidate the molecular basis of the observed biological activities, molecular docking and dynamics simulations have been employed for various thiochroman derivatives. These computational techniques provide insights into the binding modes and interactions of these compounds with their respective biological targets.

Molecular docking studies on thiochroman-4-one derivatives as NMT inhibitors revealed that these compounds can bind effectively within the active site of Candida albicans NMT. researchgate.net The interactions were characterized by hydrogen bonding with key amino acid residues such as THR 97 and HIS 195, as well as pi-alkyl interactions with PRO 250 and ILE 31. asm.org Molecular dynamics simulations further confirmed the stable conformation of the ligand-protein complex. asm.org

In the context of antileishmanial activity, docking studies of a potent thiochroman-4-one derivative suggested favorable interactions within the active site of a leishmanial enzyme target. researchgate.netasm.org Similarly, for the tyrosinase inhibitor MHY1498, in silico molecular docking simulations indicated a competitive binding mode, with the compound showing a greater affinity for the active site of tyrosinase compared to the positive control. bldpharm.comparchem.com

Molecular docking of thiochroman derivatives targeting topoisomerase II (Topo II) suggested that these compounds can bind within the catalytic cavity of the enzyme through hydrogen and halogen bonding. asm.org

The following table provides a summary of molecular docking studies performed on various thiochroman derivatives.

Compound ClassTarget EnzymeKey InteractionsReference
Thiochroman-4-one derivativesCandida albicans NMTHydrogen bonding with THR 97, HIS 195; pi-alkyl interactions with PRO 250, ILE 31 asm.org
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneMushroom TyrosinaseCompetitive binding in the active site bldpharm.comparchem.com
Thiochroman derivativesTopoisomerase IIHydrogen bonding, halogen bonding in the catalytic cavity asm.org

Co-crystallography Studies (if applicable)

Co-crystallography provides definitive, high-resolution structural information about how a ligand binds to its protein target. While co-crystallography data for this compound is not available, a significant study was conducted on a thiochroman dioxide analogue.

In the development of positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a racemic thiochroman 1,1-dioxide derivative (12b) was co-crystallized with the ligand-binding domain of the GluA2 receptor. The X-ray crystal structure revealed that both enantiomers of the compound bind at the dimer interface of GluA2. The binding mode was found to be nearly identical to that of its corresponding benzothiadiazine analogue. Further analysis of the interactions within the crystal structure helped to explain the observed lower affinity of the thiochroman 1,1-dioxides for AMPA receptors compared to their benzothiadiazine counterparts. This study highlights the power of co-crystallography in understanding structure-activity relationships at an atomic level and guiding further drug design.

In Vivo Pharmacological Evaluation and Preclinical Studies

Animal Models for Disease States (aligned with in vitro activity)

Standard preclinical research utilizes a variety of animal models to assess the potential therapeutic effects of new chemical entities. These models are designed to mimic human diseases and provide an initial understanding of a compound's in vivo activity.

To evaluate a compound's potential as an antimicrobial agent, researchers typically employ infection models in animals, often mice. These models involve inducing a bacterial or fungal infection and then administering the test compound to determine its ability to reduce the microbial load or improve survival rates. No such studies have been reported for 5-Methoxythiochroman-3-amine.

Cancer xenograft models are a cornerstone of preclinical oncology research. nih.gov These involve the implantation of human cancer cells into immunocompromised mice to form tumors. nih.gov The efficacy of a potential anti-cancer drug is then evaluated by its ability to inhibit tumor growth. nih.gov Different types of xenograft models exist, including ectopic models, where tumor cells are injected subcutaneously, and orthotopic models, where cells are implanted in the organ of origin. nih.gov While numerous compounds are tested using models with cell lines from various cancers like colon, lung, melanoma, and breast cancer, there are no published reports of this compound being evaluated in any cancer xenograft model. nih.govmdpi.comfrontiersin.org

Animal models of inflammation are used to study the potential of compounds to treat inflammatory conditions. These can include models of arthritis, inflammatory bowel disease, or skin inflammation. nih.gov The models often involve inducing an inflammatory response through chemical irritants or immunological challenges. The efficacy of a test compound is measured by its ability to reduce markers of inflammation, such as swelling, cytokine levels, or immune cell infiltration. nih.gov No in vivo inflammatory model data is available for this compound.

To assess the potential effects of a compound on the central nervous system, a range of behavioral models in rodents is used. These can evaluate effects on anxiety, depression, cognition, and motor function. The specific models chosen would depend on the hypothesized mechanism of action of the compound. There is no information available from CNS-related behavioral models for this compound.

Efficacy Studies

Efficacy studies are designed to determine if a drug candidate can produce the desired therapeutic effect in a living organism. In the context of preclinical research, this involves administering the compound to animal models of disease and measuring relevant outcomes, such as tumor size reduction, decreased bacterial count, or reduced inflammatory markers. nih.gov Without any in vivo studies, the efficacy of this compound remains unknown.

Selectivity and Specificity in Biological Systems

An important aspect of preclinical evaluation is to determine a compound's selectivity and specificity. This involves assessing whether the compound acts only on its intended biological target or if it has off-target effects that could lead to side effects. This is often investigated through in vivo studies that measure the compound's effects on various physiological parameters and in different tissues. No data on the in vivo selectivity and specificity of this compound has been published.

Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are fundamental to drug discovery and development, characterizing how a new chemical entity is processed by a living organism. These studies encompass the absorption, distribution, metabolism, and excretion (ADME) of the compound, providing critical information for determining its potential as a therapeutic agent.

Oral Bioavailability

Oral bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. nih.gov It is a critical parameter for orally administered drugs, influencing their efficacy and dosing regimen. Factors that can affect oral bioavailability include aqueous solubility, membrane permeability, and first-pass metabolism in the gut and liver. nih.govnih.gov For example, the oral bioavailability of the prodrug 5'-deoxy-5-fluorouridine was found to be between 34-47% in cancer patients, indicating satisfactory absorption compared to its parent compound, 5-fluorouracil. nih.gov

Computational Chemistry and Cheminformatics for 5 Methoxythiochroman 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of a molecule. mdpi.comunipd.it These calculations provide insights into molecular stability, reactivity, and the nature of chemical bonds.

Molecular Orbital Theory (e.g., HOMO-LUMO analysis)

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netnih.gov

For thiochroman (B1618051) derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the sulfur atom, reflecting their nucleophilic character. The LUMO, conversely, is often distributed over the heterocyclic ring. In the case of 5-Methoxythiochroman-3-amine, the presence of the electron-donating methoxy (B1213986) and amino groups would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 1: Illustrative HOMO-LUMO Energies for a Generic Thiochroman Derivative (Theoretical Data)

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table presents hypothetical data for a generic thiochroman derivative to illustrate the concept. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Maps

Electrostatic potential (ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. These maps depict regions of negative potential (electron-rich, typically shown in red or orange) and positive potential (electron-poor, typically shown in blue).

For this compound, the ESP map would likely show negative potential around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, as well as on the aromatic ring due to the resonance effects of the methoxy group. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, indicating their ability to act as hydrogen bond donors. Computational studies on related thiochromanones have utilized molecular electrostatic potentials to identify sites of electrophilic interactions. researchgate.net

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For the thiochroman ring system, which is not planar, different puckered conformations such as half-chair, boat, and twist-boat are possible. acs.orgrsc.org

The preferred conformation of this compound would be determined by the interplay of steric and electronic effects of the methoxy and amino substituents. The amino group at the 3-position can exist in either an axial or equatorial orientation, and the relative stability of these conformers would influence how the molecule interacts with biological targets. Studies on substituted thiochromans have shown that the presence and nature of substituents significantly influence the conformational landscape. acs.orgresearchgate.net For instance, the conformational analysis of chiral cyclic sulfoxides of thiochroman has been successfully carried out using a combination of experimental techniques and DFT calculations. acs.org

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer (Amine Group Orientation)Relative Energy (kcal/mol)
Equatorial0.0
Axial1.5

Note: This table presents hypothetical data to illustrate the concept. The actual energy difference would need to be determined through specific computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.netresearchgate.net This approach is widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

While a specific QSAR model for this compound is not available, the general methodology can be described. The development of a QSAR model involves several key steps.

Descriptor Calculation (Physicochemical, Electronic, Steric)

The first step in QSAR modeling is to calculate a set of numerical descriptors that represent the physicochemical, electronic, and steric properties of the molecules. These descriptors can be calculated from the 2D or 3D structure of the compounds.

Physicochemical Descriptors: These describe properties such as lipophilicity (e.g., logP), solubility, molecular weight, and polar surface area (PSA).

Electronic Descriptors: These are derived from quantum chemical calculations and include parameters like HOMO and LUMO energies, dipole moment, and partial atomic charges.

Steric Descriptors: These quantify the size and shape of the molecule and include parameters such as molecular volume, surface area, and various shape indices.

Table 3: Examples of Calculated Descriptors for a Thiochroman Analog

Descriptor TypeDescriptor NameIllustrative Value
PhysicochemicalMolecular Weight195.28 g/mol
PhysicochemicalLogP2.1
ElectronicDipole Moment2.5 D
StericMolecular Volume180 ų

Note: These values are illustrative for a generic thiochroman analog and would need to be calculated specifically for this compound.

Model Development and Validation

Once the descriptors are calculated for a set of compounds with known biological activity, a mathematical model is developed using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. researchgate.net The goal is to find a statistically significant equation that relates a subset of the calculated descriptors to the observed biological activity.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability on new data). Various statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE) are used to assess the quality and robustness of the QSAR model. A recent review highlights the structure-activity relationships of thiochromenes and thiochromanes, which can provide a basis for developing such models. rsc.orgnih.gov

Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule or a real association of functional groups but rather an abstract concept that embodies the crucial interaction points for a ligand to bind to its receptor. nih.govdovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. nih.govresearchgate.net

For this compound, a pharmacophore model could be developed to identify other compounds with the potential for similar biological activity. The key structural elements of this compound would be translated into pharmacophoric features. The primary amine group would be defined as a hydrogen bond donor and a potential positive ionizable center. The methoxy group's oxygen atom could act as a hydrogen bond acceptor, while the thiochroman ring system, particularly the benzene (B151609) ring, would be classified as a hydrophobic and aromatic feature.

The process of generating a pharmacophore model can be either ligand-based or structure-based. ijper.org In a ligand-based approach, a set of known active molecules is superimposed, and their common chemical features are extracted to create a consensus pharmacophore. If the biological target of this compound is known and its three-dimensional structure has been determined (e.g., through X-ray crystallography), a structure-based pharmacophore can be derived from the interactions observed between the ligand and the amino acid residues in the receptor's binding site. dovepress.com

Table 1: Potential Pharmacophoric Features of this compound

Feature IDPharmacophoric FeatureCorresponding Moiety in this compound
HBD1Hydrogen Bond DonorPrimary Amine (-NH2)
HBA1Hydrogen Bond AcceptorMethoxy Oxygen (-OCH3)
PI1Positive IonizablePrimary Amine (-NH2)
HY1HydrophobicThiochroman Ring
AR1Aromatic RingBenzene Ring of Thiochroman

Once validated, this pharmacophore model can be used as a 3D query to screen large chemical databases for molecules that match the defined features and spatial constraints, thereby identifying novel compounds that may exhibit similar biological effects. nih.govijper.org

Retrosynthesis Planning Software Applications

Once promising candidates have been identified through computational design and screening, the next challenge is to devise an efficient and practical synthetic route. Retrosynthesis planning software has emerged as a powerful tool to assist chemists in this endeavor. synthiaonline.comsigmaaldrich.comnih.gov These programs utilize databases of chemical reactions and complex algorithms to propose synthetic pathways for a target molecule by breaking it down into simpler, commercially available precursors. youtube.com

For a molecule like this compound, a retrosynthesis software such as SYNTHIA® or SynRoute could be employed. synthiaonline.comnih.gov The chemist would input the structure of the target molecule, and the software would generate a series of possible retrosynthetic disconnections. youtube.com

A plausible retrosynthetic analysis for this compound would likely involve the disconnection of the C-N bond of the amine, suggesting a late-stage introduction of the amine functionality. The thiochroman core could be disconnected via a Friedel-Crafts-type reaction or a multi-step sequence involving the formation of the heterocyclic ring.

The software evaluates potential synthetic routes based on various criteria, including the cost and availability of starting materials, the number of reaction steps, and the predicted yield of each step. sigmaaldrich.com This allows for a comparative analysis of different strategies, enabling the chemist to select the most viable and economical pathway for laboratory execution. nih.gov

Table 3: Hypothetical Retrosynthetic Route for this compound

StepReaction TypeKey Intermediate(s)Precursor(s)
3Reductive Amination5-Methoxythiochroman-3-oneThis compound
2Intramolecular Cyclization3-(2-((3-Methoxy-phenyl)thio)ethyl)propanoic acid5-Methoxythiochroman-3-one
1Thiol Addition3-Methoxybenzenethiol and an appropriate acrylic acid derivative3-(2-((3-Methoxy-phenyl)thio)ethyl)propanoic acid

Future Directions and Translational Potential

Development of Advanced 5-Methoxythiochroman-3-amine Analogs

The development of advanced analogs is a cornerstone of modern drug discovery, aiming to optimize the therapeutic properties of a lead compound. For this compound, the synthesis and evaluation of novel analogs would be a critical step in harnessing its full therapeutic potential. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, would be instrumental in this process. gardp.orgnih.gov

Research on related thiochroman-4-one (B147511) derivatives has provided valuable SAR insights. For instance, studies have shown that substitutions on the thiochroman (B1618051) ring can significantly influence biological activity. The presence of electron-withdrawing groups, such as halogens, on the thiochroman core has been shown to enhance the antifungal and antibacterial activity of some derivatives. rsc.org Specifically, a chlorine substituent at the 6th position of the thiochroman-4-one ring has been associated with improved biological outcomes. rsc.org Furthermore, the nature and position of substituents on attached moieties, such as benzylidene groups, can dramatically alter the anti-proliferative activity of these compounds. numberanalytics.com

Future research on this compound analogs could explore a variety of structural modifications, including:

Alterations to the Methoxy (B1213986) Group: Investigating the impact of shifting the methoxy group to other positions on the aromatic ring or replacing it with other electron-donating or electron-withdrawing groups could reveal analogs with improved potency or selectivity.

Modifications of the Amine Group: The primary amine at the 3-position presents a key site for derivatization. Conversion to secondary or tertiary amines, or incorporation into various heterocyclic systems, could modulate the compound's pharmacokinetic and pharmacodynamic properties.

Introduction of Additional Substituents: The addition of various functional groups to the thiochroman backbone could lead to enhanced biological activity. For example, the incorporation of a vinyl sulfone moiety has been shown to impart potent antileishmanial activity to thiochromone (B8434766) derivatives. mdpi.com

A systematic exploration of these structural modifications would allow for the generation of a library of this compound analogs. Subsequent screening of these analogs against a panel of biological targets would facilitate the identification of candidates with optimized therapeutic profiles.

Table 1: Investigated Biological Activities of Various Thiochroman Derivatives

Compound ClassBiological ActivityKey FindingsReference
Thiochroman-4-one DerivativesAntileishmanialVinyl sulfone-bearing derivatives showed high activity and low cytotoxicity. mdpi.comontosight.ai
Thiochroman-4-one DerivativesAntibacterial & AntifungalDerivatives with carboxamide and 1,3,4-thiadiazole (B1197879) thioether moieties exhibited potent activity. rsc.org
6-alkyl-indolo-[3,2-c]-2H-thiochroman DerivativesAntifungalShowed superior activity against C. albicans and C. neoformans compared to fluconazole. rsc.org
Thiochroman DerivativesAnticancerDemonstrated anti-proliferative activity, particularly those with a 1,3-benzylidene moiety. numberanalytics.com
Thiochroman-6-amine DerivativesAntimicrobial, Antileishmanial, Anticancer, AntifungalServes as a building block for more complex heterocycles with diverse biological activities.

Combination Therapies

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve optimal clinical outcomes. nih.gov Combining drugs with different mechanisms of action can lead to synergistic effects, overcome drug resistance, and reduce treatment-related toxicity. rsc.org

Given the potential for this compound analogs to exhibit anticancer properties, as suggested by studies on related thiochroman derivatives, exploring their use in combination with existing chemotherapeutic agents or targeted therapies would be a logical next step. numberanalytics.com For instance, a thiochroman derivative, CH4986399, has been identified as a nonsteroidal estrogen receptor down-regulator effective in breast cancer models, and the combination of such agents with other hormone therapies is a common clinical strategy. iiarjournals.org

Future preclinical studies could investigate the efficacy of this compound analogs in combination with:

Standard-of-care chemotherapies: To assess for synergistic cytotoxicity in various cancer cell lines.

Targeted therapies: Such as kinase inhibitors or monoclonal antibodies, to explore potential for enhanced efficacy and overcoming resistance.

Immunotherapies: To determine if the compound can modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

The rationale for such combinations would be to target multiple signaling pathways involved in tumor growth and survival, potentially leading to more durable responses. wikipedia.org

Prodrug Strategies

A significant challenge in drug development is overcoming poor physicochemical and pharmacokinetic properties of a lead compound, such as low solubility or poor membrane permeability. The prodrug approach, which involves the chemical modification of a drug into an inactive or less active form that is converted to the active drug in the body, is a well-established strategy to address these issues. google.comnih.govnih.gov

The amine functionality in this compound provides an ideal handle for the design of prodrugs. For instance, creating amide or carbamate (B1207046) linkages with amino acids or peptides could enhance water solubility and potentially target specific transporters for improved absorption. google.com The development of disulfide prodrugs, which can be cleaved by enzymatic reduction in vivo, represents another viable strategy that has been successfully applied to other therapeutic agents. researchgate.net

Furthermore, if a this compound analog is found to have poor brain penetration, a prodrug strategy could be employed to increase its lipophilicity, facilitating its passage across the blood-brain barrier. nih.gov Once in the central nervous system, the prodrug would be converted to the active parent compound.

Nanotechnology Applications for Delivery

Nanotechnology offers revolutionary tools for drug delivery, enabling targeted delivery to specific tissues or cells, controlled release of therapeutic agents, and protection of the drug from degradation. wikipedia.orgnih.gov Various nanoparticle-based systems, such as liposomes, polymeric nanoparticles, and micelles, have been developed to improve the therapeutic index of drugs. nih.gov

For a compound like this compound, nanotechnology could be employed to:

Enhance solubility and bioavailability: Encapsulating the compound within nanoparticles can improve its solubility and protect it from premature metabolism, thereby increasing its bioavailability. nih.gov

Targeted delivery: By functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies or peptides), the drug can be directed to target cells, such as cancer cells, minimizing off-target effects. mdpi.com

Controlled release: Nanoparticles can be engineered to release the drug in response to specific stimuli, such as changes in pH or the presence of certain enzymes, providing a controlled and sustained release profile. wikipedia.org

The use of thiolated nanoparticles, which can form disulfide bonds, could also be explored to enhance mucoadhesion for improved drug delivery across mucosal barriers. nih.gov

Clinical Trial Considerations (if applicable)

Should preclinical studies demonstrate a promising efficacy and safety profile for a this compound analog, the subsequent step would be to design and conduct clinical trials in humans. Early-phase clinical trials (Phase I) would primarily focus on evaluating the safety, tolerability, and pharmacokinetic profile of the new drug candidate.

Key considerations for the design of early-phase clinical trials would include:

Study Population: Careful selection of the patient population based on the intended therapeutic indication.

Dose Escalation: A cautious dose-escalation scheme to determine the maximum tolerated dose (MTD).

Biomarkers: Identification and validation of biomarkers to assess the biological activity of the drug and potentially identify patients who are most likely to respond.

Given the potential for multiplicity issues in clinical trials with multiple endpoints or subgroups, careful statistical planning is essential. If the drug is intended for a rare disease or a specific patient subpopulation, an accelerated approval pathway might be considered, which would have its own set of regulatory requirements. ijrpr.com

Economic and Societal Impact of Potential Therapeutic Applications

The successful development of a novel therapeutic agent based on the this compound scaffold could have a significant economic and societal impact. The introduction of a new drug for a major disease area like cancer or a neglected tropical disease like leishmaniasis could lead to substantial market opportunities. nih.govinnovareacademics.in

From a societal perspective, a new and effective treatment could:

Improve patient outcomes: By extending survival, improving quality of life, or providing a cure for a debilitating disease.

Reduce healthcare costs: By preventing disease progression, reducing the need for hospitalizations, or providing a more cost-effective treatment option.

Address unmet medical needs: Providing a therapeutic option for patients with diseases for which there are currently limited or no effective treatments.

The development of novel heterocyclic compounds is a key driver of innovation in the pharmaceutical industry and has the potential to deliver significant benefits to both patients and society. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Methoxythiochroman-3-amine with high purity?

  • Methodological Answer : Synthesis optimization should focus on solvent selection (e.g., anhydrous methanol or dichloromethane), temperature control (60–80°C), and catalytic systems (e.g., palladium or nickel catalysts). Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥97% threshold) and NMR (¹H/¹³C) to confirm structural integrity.
  • Key Variables Table :

ParameterOptimization RangeCharacterization Technique
SolventAnhydrous, polar aproticNMR
Temperature60–80°CHPLC
CatalystPd/C or NiCl₂Mass Spectrometry

Q. How should researchers characterize the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and thiochroman backbone signals.
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment.
  • Mass Spectrometry (MS) : Match molecular ion peaks to theoretical mass (e.g., ~209.3 g/mol based on analogs ).
    • Safety Note : Follow protocols for handling air-sensitive reagents and waste disposal .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Preventive Measures : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid ignition sources (risk of combustion ).
  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis:

Compare Experimental Conditions : Assess differences in solvent systems (e.g., DMSO vs. saline), cell lines, or assay protocols.

Statistical Harmonization : Apply ANOVA or Bayesian modeling to normalize data variability.

Replicate Key Studies : Validate conflicting results under standardized conditions .

05 文献检索Literature search for meta-analysis
02:58
  • Example : Inconsistent IC₅₀ values may arise from variations in cell permeability assays (e.g., static vs. flow conditions).

Q. What experimental strategies are effective for studying the metabolic stability of this compound in different biological matrices?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes or hepatocyte incubations to track metabolite formation via LC-MS/MS.
  • Matrix Effects : Compare stability in plasma vs. buffer systems; adjust pH (6.8–7.4) to mimic physiological conditions .
  • Degradation Kinetics : Calculate half-life (t₁/₂) under UV light or enzymatic exposure to assess photostability .

Q. How can researchers design experiments to investigate the compound’s mechanism of action under varying physicochemical conditions?

  • Methodological Answer :

Variable Control : Test reactivity across pH gradients (4–10), temperatures (25–37°C), and redox environments (e.g., H₂O₂ exposure).

Computational Modeling : Use DFT calculations to predict electron density shifts in the thiochroman ring under stress .

Data Validation : Cross-reference experimental results with crystallographic or spectroscopic databases (e.g., NIST Chemistry WebBook ).

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.